molecular formula C14H18INO2 B13933763 tert-Butyl 8-iodo-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 8-iodo-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B13933763
M. Wt: 359.20 g/mol
InChI Key: XCMWUKFDWUMBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 8-iodo-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-iodo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One possible route includes:

    Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the iodine atom: The iodine atom can be introduced via electrophilic iodination using reagents like iodine (I2) or N-iodosuccinimide (NIS).

    Formation of the tert-butyl ester: The carboxylic acid group can be esterified using tert-butyl alcohol and an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes may also involve continuous flow reactors for better efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 8-iodo-3,4-dihydroquinoline-1(2H)-carboxylate can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles like amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium azide (NaN3) or Grignard reagents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial agents: Quinoline derivatives are known for their antimicrobial properties.

    Anticancer agents: Potential use in the development of anticancer drugs.

Medicine

    Pharmaceutical intermediates: Used in the synthesis of pharmaceutical compounds.

    Diagnostic agents: Potential use in imaging and diagnostic applications.

Industry

    Material science: Used in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 8-iodo-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets like enzymes or receptors, modulating their activity. The iodine atom and quinoline core can play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 8-chloro-3,4-dihydroquinoline-1(2H)-carboxylate
  • tert-Butyl 8-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
  • tert-Butyl 8-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate

Uniqueness

The presence of the iodine atom in tert-Butyl 8-iodo-3,4-dihydroquinoline-1(2H)-carboxylate makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H18INO2

Molecular Weight

359.20 g/mol

IUPAC Name

tert-butyl 8-iodo-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-9-5-7-10-6-4-8-11(15)12(10)16/h4,6,8H,5,7,9H2,1-3H3

InChI Key

XCMWUKFDWUMBRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.